6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that features a unique structure combining an adamantane moiety with a pyrrolo[3,4-d]pyrimidine core
Mechanism of Action
Target of Action
Pyrimidines, including pyrrolopyrimidines, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
Pyrrolopyrimidines are key structural fragments of antiviral agents . They are involved in the Dimroth rearrangement, a process that involves the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Biochemical Pathways
Pyrrolopyrimidines are known to be involved in various biochemical pathways due to their wide range of pharmacological effects .
Pharmacokinetics
It’s worth noting that the adamantane carboxylic acid (aca) ester prodrug has been shown to enhance the oral bioavailability of the hydrophilic glutamate analog tp0178894 . This suggests that the adamantane-1-carbonyl group in the compound could potentially enhance its bioavailability.
Result of Action
Pyrrolopyrimidines are known to have a range of pharmacological effects, suggesting that they could have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, while the pyrrolo[3,4-d]pyrimidine core is synthesized via a cyclization reaction involving appropriate precursors. The final step often involves coupling the two moieties under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds such as amantadine and rimantadine share the adamantane moiety and have similar structural features.
Pyrrolo[3,4-d]pyrimidine derivatives: Compounds like ruxolitinib and tofacitinib share the pyrrolo[3,4-d]pyrimidine core and have similar biological activities.
Uniqueness
What sets 6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine apart is the combination of the adamantane and pyrrolo[3,4-d]pyrimidine moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties that are not found in other compounds with similar individual moieties.
Properties
IUPAC Name |
1-adamantyl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-16(20-8-14-7-18-10-19-15(14)9-20)17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBWKTGUQHQVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC5=CN=CN=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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